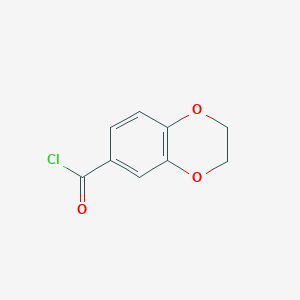
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
描述
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is an organic compound that belongs to the class of chloro ketones It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 2,6-dimethyl-morpholin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone typically involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
[ \text{2,6-Dimethylmorpholine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanol.
Oxidation: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-acetic acid.
科学研究应用
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-1-(morpholin-4-yl)-ethanone: Lacks the 2,6-dimethyl substitution on the morpholine ring.
2-Bromo-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: Contains a bromo group instead of a chloro group.
2-Chloro-1-(2,6-dimethyl-piperidin-4-yl)-ethanone: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is unique due to the presence of both the chloro group and the 2,6-dimethyl-morpholine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The 2,6-dimethyl substitution on the morpholine ring can influence the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.
属性
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399864 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-90-7 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)




![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)








